molecular formula C13H19NO2 B2704073 Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate CAS No. 2120341-39-9

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate

Cat. No.: B2704073
CAS No.: 2120341-39-9
M. Wt: 221.3
InChI Key: CYXHMRDSXPSDMW-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a tetrahydroindole ring system with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate typically involves multicomponent reactions. One common method includes the reaction of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is chemoselective and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound .

Scientific Research Applications

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, enzyme inhibition, or activation, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate is unique due to its specific structural features, including the tetrahydroindole ring and ethyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)11-7-9-8-13(2,3)6-5-10(9)14-11/h7,14H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXHMRDSXPSDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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